Stereochemical Purity & Structural Identity
The compound is supplied with explicit stereochemical designation (1S,3R,4R)-rel, distinguishing it from diastereomeric analogs that share identical molecular formula and molecular weight but differ in three-dimensional arrangement. This specification is critical for reproducible SAR studies . Vendor technical datasheets confirm molecular formula C₁₁H₂₀FNO₃ and molecular weight 233.28 g/mol, consistent across multiple suppliers, with MDL identifier MFCD24850022 providing a standardized structural fingerprint [1]. The compound is supplied at purities of 95% (AKSci) to NLT 98% (MolCore), enabling selection based on assay sensitivity requirements .
| Evidence Dimension | Stereochemical configuration specification |
|---|---|
| Target Compound Data | (1S,3R,4R)-rel, CAS 1268512-14-6, MDL MFCD24850022 |
| Comparator Or Baseline | (1S,3S,4R)-rel diastereomer, CAS 1268512-47-5, MDL MFCD24850023; (1S,3R,4S)-rel diastereomer, CAS 1788041-38-2 |
| Quantified Difference | Distinct CAS and MDL identifiers; different stereochemical descriptors (1S,3R,4R vs. 1S,3S,4R vs. 1S,3R,4S) |
| Conditions | Vendor catalog and database cross-referencing |
Why This Matters
Procurement of the incorrect diastereomer introduces uncontrolled stereochemical variables that confound SAR analysis and may yield false-negative or false-positive biological readouts.
- [1] Hoelzel Biotech. (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol. Item ACB-L13442-1G. Product Information. https://www.hoelzel-biotech.com/en/molecule-acb-l13442-1g-1s-3r-4r-rel-4-boc-amino-3-fluorocyclohexanol.html View Source
